Lipophilicity (LogP) as a Determinant of Membrane Permeability and Binding
The 4‑bromo derivative exhibits an intermediate lipophilicity that balances permeability and solubility. Its XLogP3 of 2.4 is 0.35 log units higher than that of the 4‑fluoro analog (LogP ≈ 2.05) and 0.49 log units higher than the unsubstituted benzyl analog (LogP ≈ 1.91), yet only 0.10 units lower than the 4‑chloro analog [1]. In drug‑design contexts, a ΔLogP of 0.3–0.5 can translate into a measurable difference in membrane flux and non‑specific protein binding, making the bromo compound a superior choice when enhanced passive permeability is desired without the excessive lipophilicity that may accompany the iodo congener.
| Evidence Dimension | Partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem); LogP = 2.66 (Chembase) |
| Comparator Or Baseline | 4-Cl: LogP = 2.50 (Fluorochem); 4-F: LogP = 2.05 (Hit2Lead); 4-H: LogP = 1.91 (SIELC) |
| Quantified Difference | ΔLogP vs. 4-Cl: –0.10; vs. 4-F: +0.35; vs. 4-H: +0.49 |
| Conditions | Computed XLogP3 (PubChem) and experimentally derived LogP from vendor certificates of analysis |
Why This Matters
A 0.35–0.49 log unit increase relative to the fluoro and unsubstituted analogs can significantly enhance passive membrane permeability, a critical parameter for cell‑based assays and in vivo probe design.
- [1] PubChem Compound Summary, CID 28065533 (target). XLogP3 = 2.4. National Center for Biotechnology Information, 2025. View Source
